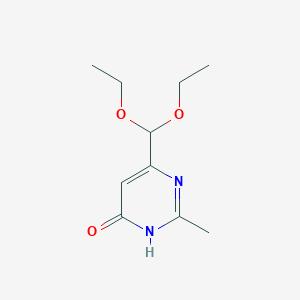![molecular formula C16H20N2O2 B1460110 N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine CAS No. 1040685-86-6](/img/structure/B1460110.png)
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Vue d'ensemble
Description
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine is an organic compound that has been studied in recent years for its potential applications in various scientific research fields. This compound is a member of the benzylpyridine family, which is a group of heterocyclic compounds that have been used in drug discovery, medicinal chemistry, and synthetic organic chemistry. The compound has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of various drugs and other compounds. This compound has been found to have a range of physiological and biochemical effects, as well as potential applications in laboratory experiments.
Applications De Recherche Scientifique
Green Methodology for Benzoylation
- A green alternative using benzoyl cyanide in an ionic liquid has been employed for efficient and selective benzoylation of nucleosides and various other substrates, indicating a versatile benzoylating system that could potentially involve similar amines in its methodology (Prasad et al., 2005).
Intramolecular Hydrogen Bonding and Tautomerism
- Studies on Schiff bases related to pyridinylmethyl amines show intricate intramolecular hydrogen bonding and tautomerism, which are crucial for understanding chemical reactivity and designing functional materials (Nazır et al., 2000).
Asymmetric Synthesis
- Asymmetric 1,3-dipolar cycloaddition reactions have been utilized for synthesizing bioactive molecules, showcasing the importance of structurally similar amines in constructing asymmetric centers (Kotian et al., 2005).
Manganese(II) Complexes
- The synthesis and characterization of manganese(II) complexes with ligands bearing methoxyalkyl arms reveal insights into coordination chemistry and magnetism, which are pertinent to materials science and catalysis (Wu et al., 2004).
Schiff Base Synthesis and Inhibitory Study
- Schiff bases derived from 2-aminopyridine and their inhibitory effects on bacterial growth highlight the biological relevance of structurally similar amines in developing antimicrobial agents (Dueke-Eze et al., 2011).
Synthetic Applications
- Pyrrole derivatives synthesized from reactions involving chloropropylalkyl ketones and primary amines underline the synthetic utility of similar amines in creating biologically active compounds (Gadzhili et al., 2002).
Propriétés
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-9-10-20-16-7-3-2-6-15(16)13-18-12-14-5-4-8-17-11-14/h2-8,11,18H,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKFIXIPGGMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)




![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)




![4-(2-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460049.png)
